molecular formula C14H11NO5 B14538566 Benzoic acid, 4-[(4-nitrophenyl)methoxy]- CAS No. 62290-39-5

Benzoic acid, 4-[(4-nitrophenyl)methoxy]-

Cat. No.: B14538566
CAS No.: 62290-39-5
M. Wt: 273.24 g/mol
InChI Key: AKXIWSFRIDPDMF-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[(4-nitrophenyl)methoxy]- is an organic compound with the molecular formula C14H11NO5 It is a derivative of benzoic acid, where the hydrogen atom in the para position of the benzene ring is replaced by a 4-nitrophenylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[(4-nitrophenyl)methoxy]- typically involves the nitration of phenol to produce 4-nitrophenol, followed by the esterification of 4-nitrophenol with benzoic acid. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the esterification process .

Industrial Production Methods

Industrial production of benzoic acid, 4-[(4-nitrophenyl)methoxy]- may involve more efficient and scalable methods, such as the use of continuous flow reactors and advanced catalytic systems to optimize yield and purity. These methods are designed to minimize waste and reduce production costs while maintaining high product quality .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[(4-nitrophenyl)methoxy]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzoic acid, 4-[(4-nitrophenyl)methoxy]- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 4-[(4-nitrophenyl)methoxy]- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 4-[(4-nitrophenyl)methoxy]- is unique due to the presence of both the nitro and methoxy groups, which confer distinct chemical properties and reactivity.

Properties

CAS No.

62290-39-5

Molecular Formula

C14H11NO5

Molecular Weight

273.24 g/mol

IUPAC Name

4-[(4-nitrophenyl)methoxy]benzoic acid

InChI

InChI=1S/C14H11NO5/c16-14(17)11-3-7-13(8-4-11)20-9-10-1-5-12(6-2-10)15(18)19/h1-8H,9H2,(H,16,17)

InChI Key

AKXIWSFRIDPDMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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